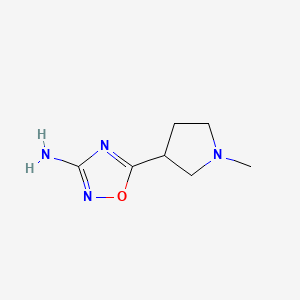![molecular formula C15H15N3O B13871491 6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13871491.png)
6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolo[3,2-d]pyrimidine family. These compounds are known for their structural similarity to purines, which are essential components of nucleic acids. Due to this similarity, pyrrolo[3,2-d]pyrimidines have garnered significant interest in medicinal chemistry for their potential biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriately substituted pyrimidines. For instance, the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst (CuCl) and 6-methylpicolinic acid can yield pyrrolo[3,2-d]pyrimidines . Another method involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of pyrrolo[3,2-d]pyrimidines often employs scalable methods such as Cu-catalyzed reactions and microwave-assisted synthesis. These methods are favored for their efficiency and ability to produce high yields of the desired compounds .
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution: Substitution reactions can occur at the phenyl or propyl groups, often using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Nucleophiles/Electrophiles: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes. For example, as a PNP inhibitor, it binds to the active site of the enzyme, preventing the breakdown of purine nucleosides and thereby inhibiting T-cell proliferation . This makes it a potential candidate for the treatment of autoimmune diseases and certain cancers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit a range of biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-ones: Known for their kinase inhibitory activity, these compounds are studied for their potential in cancer therapy.
Uniqueness
6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. Its potential as a PNP inhibitor and its structural similarity to purines make it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C15H15N3O |
|---|---|
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
6-phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H15N3O/c1-2-6-13-16-12-9-11(10-7-4-3-5-8-10)17-14(12)15(19)18-13/h3-5,7-9,17H,2,6H2,1H3,(H,16,18,19) |
InChI-Schlüssel |
QOTXKANCORKLNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=C(C(=O)N1)NC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871449.png)
![2,4,6-Trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B13871454.png)
![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide](/img/structure/B13871474.png)



![5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13871480.png)



